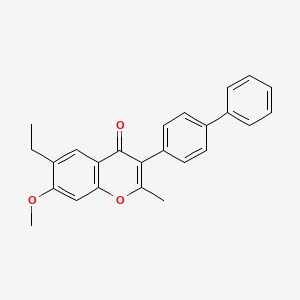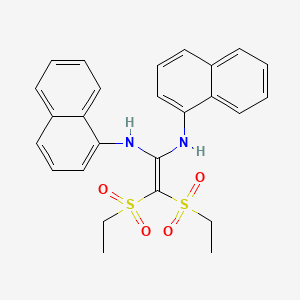
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, commonly known as BM-13177, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of BM-13177 is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For instance, BM-13177 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. BM-13177 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
BM-13177 has been reported to exhibit various biochemical and physiological effects. Studies have shown that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BM-13177 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BM-13177 has been reported to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BM-13177 in lab experiments is its potential pharmacological properties. BM-13177 has been reported to exhibit various biological activities, making it a promising compound for drug development. However, one of the limitations of using BM-13177 is its low solubility in water, which may affect its bioavailability and limit its application in certain assays.
Orientations Futures
There are several future directions for the study of BM-13177. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have suggested that BM-13177 may exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another potential direction is to investigate its potential application in the treatment of cancer. Studies have shown that BM-13177 may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to explore the full potential of BM-13177 in these areas.
Méthodes De Synthèse
BM-13177 can be synthesized through a series of chemical reactions. The first step involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-biphenylyl)-6-ethyl-2-methyl-4H-chromen-4-one. The second step involves the methylation of the hydroxyl group at position 7 using dimethyl sulfate to obtain 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (BM-13177).
Applications De Recherche Scientifique
BM-13177 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. BM-13177 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-4-17-14-21-23(15-22(17)27-3)28-16(2)24(25(21)26)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGAVRPKHEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)
